5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that contains an isoxazole ring substituted with a bromo and fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with olefins or other suitable substrates. One common method is the [2+3] cycloaddition reaction, which is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often involve the use of solvents like dry DMF under microwave irradiation at elevated temperatures .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
- 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid
- 3-Bromo-5-(4-fluorophenyl)isoxazole
Uniqueness
5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromo and fluoro groups can enhance its potential as a versatile intermediate in synthetic chemistry and its application in medicinal chemistry.
Properties
Molecular Formula |
C10H5BrFNO3 |
---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-7-2-1-5(12)3-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
InChI Key |
HDTAWXOPBFDWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
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